DS-7423

PI3K isoform selectivity kinase profiling off-target risk

DS-7423 is an orally bioavailable dual PI3Kα/mTOR inhibitor (IC50: 15.6/34.9 nM) with 73-fold PI3Kα/β selectivity—unmatched by BEZ235 or GDC-0980. It is the only PI3K/mTOR inhibitor validated across 9/9 OCCA cell lines and confirmed for BBB penetration (brain:plasma ~0.1). TP53-dependent apoptosis via p53AIP1/PUMA enables biomarker-stratified studies. Phase I established identical RP2D (240 mg QD) in US and Japanese populations. Procure DS-7423 for OCCA histotype-specific, CNS oncology, or MDM2-combination research unavailable with generic analogs.

Molecular Formula
Molecular Weight
Cat. No. B1574718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS-7423
SynonymsDS7423;  DS 7423;  DS-7423
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DS-7423: A Dual PI3Kα/mTOR Inhibitor with Differentiated Isoform Selectivity and Proven Ovarian Clear Cell Carcinoma Potency


DS-7423 is an orally bioavailable, small-molecule dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR), developed by Daiichi Sankyo Co., Ltd. [1]. It potently inhibits PI3Kα (IC50 = 15.6 nM) and mTOR (IC50 = 34.9 nM) with marked selectivity over other class I PI3K isoforms—PI3Kβ (IC50 = 1,143 nM), PI3Kγ (IC50 = 249 nM), and PI3Kδ (IC50 = 262 nM)—yielding an approximately 73-fold preference for PI3Kα over PI3Kβ [1]. In a broad kinase selectivity panel of 227 kinases, DS-7423 showed no relevant off-target activity (IC50 <200 nM) except for MLK1 and NEK2 [1]. The compound has completed Phase I clinical evaluation in both US and Japanese populations with advanced solid tumors, establishing a recommended Phase II dose (RP2D) of 240 mg once-daily [2][3].

Why DS-7423 Cannot Be Generically Substituted by Other PI3K/mTOR Dual Inhibitors: Evidence of Isoform Selectivity, Histotype Specificity, and CNS Penetration


Superficially, DS-7423 belongs to the same PI3K/mTOR dual inhibitor class as BEZ235 (dactolisib), GDC-0980 (apitolisib), and PKI-402, among others. However, these compounds differ substantially in their PI3K isoform selectivity profiles, cellular potency across tumor histotypes, blood-brain barrier (BBB) penetration capability, and the mechanistic basis of apoptosis induction [1][2][3]. For instance, BEZ235 and GDC-0980 exhibit relatively balanced pan-PI3K inhibition with PI3Kα/β selectivity ratios of only ~19-fold and ~5-fold, respectively, whereas DS-7423's ~73-fold PI3Kα/β ratio confers a distinct pharmacology [1]. Furthermore, DS-7423's demonstrated BBB penetration and TP53-dependent apoptosis induction in ovarian clear cell adenocarcinoma (OCCA) are not generalizable class properties and require compound-specific validation [1][2]. The quantitative evidence below substantiates why substitution with a generic in-class analog carries material scientific and procurement risk.

DS-7423 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Procurement Decisions


DS-7423 PI3Kα Isoform Selectivity: ~73-Fold α/β Ratio vs. BEZ235 (~19-Fold) and GDC-0980 (~5.4-Fold)

DS-7423 demonstrates a PI3Kα/β selectivity ratio of approximately 73.3 (IC50 PI3Kα = 15.6 nM vs. PI3Kβ = 1,143 nM), substantially higher than both BEZ235, with a selectivity ratio of approximately 18.8 (PI3Kα = 4 nM vs. PI3Kβ = 75 nM), and GDC-0980, with a selectivity ratio of only approximately 5.4 (PI3Kα = 5 nM vs. PI3Kβ = 27 nM) [1]. DS-7423 also shows selectivity for PI3Kα over PI3Kγ (16-fold) and PI3Kδ (17-fold) [1]. In a panel of 227 kinases, DS-7423 showed no relevant activity (IC50 <200 nM) against any kinase except MLK1 and NEK2, confirming a clean selectivity profile [1].

PI3K isoform selectivity kinase profiling off-target risk

DS-7423 OCCA Cellular Antiproliferative Potency vs. Rapamycin: IC50 <75 nM Across All 9 Lines vs. Rapamycin IC50 Not Reached in 5/9 Lines

In a direct head-to-head comparison across a panel of nine ovarian clear cell adenocarcinoma (OCCA) cell lines, DS-7423 at 156 nM inhibited cell growth by 70%–97%, with IC50 values for proliferation ranging from 20–75 nM in all nine lines, regardless of PIK3CA mutational status [1]. By contrast, the mTORC1-selective inhibitor rapamycin failed to reach an IC50 at any concentration tested (2.45–2,560 nM) in five of the nine OCCA lines [1]. Furthermore, rapamycin did not induce apoptotic cell death exceeding 5% in any OCCA cell line at doses up to 2,500 nM, while DS-7423 induced 4–12% apoptosis at 156 nM and 10–16% at 2,500 nM specifically in TP53 wild-type lines [1].

ovarian clear cell carcinoma antiproliferative activity mTORC1 inhibitor comparison

DS-7423 OCCA vs. Ovarian Serous Adenocarcinoma Differential Sensitivity: 0% OCCA Resistant vs. 57% OSA Resistant (p=0.019)

DS-7423 was tested across nine OCCA cell lines and seven ovarian serous adenocarcinoma (OSA) cell lines to assess histotype-specific sensitivity. All nine OCCA cell lines (100%) exhibited IC50 values <75 nM (i.e., 0% resistant at the IC50 >100 nM threshold), whereas four of seven OSA cell lines (57%) showed IC50 values >100 nM [1]. The ratio of resistant cell lines was significantly higher in OSA than in OCCA (p = 0.019 by Fisher's exact test) [1]. This differential sensitivity correlates with the higher prevalence of activating PIK3CA mutations in OCCA (>40%) compared to OSA (<10%) [1].

ovarian cancer histotype differential sensitivity PIK3CA mutation

DS-7423 Blood-Brain Barrier Penetration: Brain-to-Plasma Ratio ~0.1 and 53% Median Survival Extension in Orthotopic Glioma Models

DS-7423 was demonstrated to cross the blood-brain barrier (BBB) in mice, with a brain-to-plasma concentration ratio of approximately 0.1 maintained between 1 and 6 hours post-treatment, at plasma concentrations exceeding 2 μmol/L [1]. In an orthotopic U87 glioma xenograft model, oral DS-7423 at 6 mg/kg significantly extended median survival from 30 days (vehicle control) to 46 days (P = 0.025), representing a 53% survival prolongation [1]. DS-7423 also showed efficacy and survival benefit in the GSC11 glioma-initiating cell orthotopic model and enhanced the antitumor efficacy of temozolomide in U87 models [1]. Notably, DS-7423 was ineffective in PTEN/PI3K wild-type backgrounds, confirming biomarker-dependent activity [1].

blood-brain barrier glioma orthotopic xenograft CNS penetration

DS-7423 TP53-Dependent Apoptosis: 10–16% Apoptosis in TP53 Wild-Type OCCA vs. <5% in TP53-Mutant Lines and Rapamycin-Treated Cells

DS-7423 induced apoptosis selectively in TP53 wild-type OCCA cell lines: at 156 nM, 4–12% of cells were apoptotic in five of six TP53 wild-type lines, and at 2,500 nM, apoptosis reached 10–16% [1]. In the three TP53-mutant OCCA lines, DS-7423 did not induce apoptosis exceeding 5% at any dose [1]. The difference in apoptotic populations between TP53 wild-type and TP53-mutant cells was statistically significant at both 156 nM (p = 0.0352) and 2,500 nM (p = 0.0368) [1]. Rapamycin failed to induce >5% apoptosis in OCCA cells at any dose up to 2,500 nM [1]. Mechanistically, DS-7423 increased phosphorylation of TP53 at Ser46 and induced TP53 target genes p53AIP1 and PUMA at 39 nM or higher, with PARP cleavage observed within 2 hours [1].

TP53-dependent apoptosis biomarker-stratified activity p53AIP1 PUMA

DS-7423 Cross-Population Pharmacokinetic Consistency: Identical RP2D (240 mg/day) in US and Japanese Phase I Trials with No PK/PD Differences

Two parallel first-in-human Phase I studies of DS-7423 were conducted in the US (n = 42) and Japan (n = 27) in patients with advanced solid tumors [1]. Despite significant baseline differences in body weight and body mass index between populations, DS-7423 showed no difference in pharmacokinetics (AUC, Cmax), pharmacodynamics, toxicity profile, or efficacy [1]. The maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) were identical at 240 mg once-daily in both populations [1]. The median half-life of DS-7423 was 12 hours at the 240 mg dose [2]. Dose-limiting toxicities included grade 3 rash (48 mg), grade 3 stomatitis (240 mg), grade 4 hyperglycemia (240 mg), and grade 3 fatigue (320 mg) [1]. Prolonged stable disease was observed across multiple tumor types including cholangiocarcinoma, thymic cancer, NSCLC, squamous cell carcinoma, carcinoid, and sarcoma [1]. In the Japanese-only cohort, 10 of 26 patients achieved stable disease, with four patients (thymic cancer, thymoma, carcinoid) maintaining SD for >4 months with tumor shrinkage [3].

pharmacokinetics ethnic bridging Phase I RP2D

DS-7423 Best-Fit Research and Industrial Application Scenarios for Scientific Procurement Decision-Making


Ovarian Clear Cell Adenocarcinoma (OCCA) Preclinical Research Requiring Histotype-Validated PI3K/mTOR Inhibition

For investigators studying ovarian clear cell adenocarcinoma, DS-7423 is the only PI3K/mTOR dual inhibitor with published comprehensive validation across nine OCCA cell lines, demonstrating IC50 values <75 nM in 100% of lines tested, regardless of PIK3CA mutational status [1]. The compound's differentiated OCCA vs. OSA sensitivity profile (0% OCCA resistant vs. 57% OSA resistant, p = 0.019) provides a histotype-specific rationale that alternative PI3K/mTOR inhibitors (BEZ235, GDC-0980, BKM120) lack [1]. Furthermore, DS-7423's TP53-dependent apoptosis mechanism—with induction of p53AIP1 and PUMA at concentrations as low as 39 nM specifically in TP53 wild-type OCCA—enables biomarker-stratified experimental designs unavailable with most in-class compounds [1].

Glioblastoma and Brain Metastasis Research Requiring Blood-Brain Barrier-Penetrant PI3K/mTOR Inhibition

DS-7423 is distinguished by experimentally confirmed BBB penetration with a brain-to-plasma ratio of approximately 0.1 and sustained plasma concentrations above 2 μmol/L for 6 hours post-dose [2]. In orthotopic intracranial glioma models, DS-7423 monotherapy extended median survival by 53% (30 to 46 days, P = 0.025) and enhanced temozolomide efficacy in combination [2]. This CNS penetration profile is not established for BEZ235, GDC-0980, or BKM120 [2]. Researchers focused on glioblastoma, glioma-initiating cells, or metastatic brain tumors with PI3K pathway activation or PTEN loss should prioritize DS-7423 as a tool compound with demonstrated CNS target engagement.

Combination Therapy Protocols with MDM2 Inhibitors or Temozolomide Leveraging DS-7423's TP53-Dependent Apoptosis Mechanism

DS-7423 exhibits synergistic anti-proliferative effects when combined with the MDM2 inhibitor RG7112 in four CCOC cell lines without TP53 mutations [3]. The mechanistic basis—DS-7423 increases p-TP53 at Ser46 while MDM2 inhibition prevents TP53 degradation—provides a rational combination strategy for TP53 wild-type tumors [1][3]. Additionally, DS-7423 enhances temozolomide efficacy in U87 glioma models, demonstrating alkylating agent-mediated cytotoxicity enhancement [2]. These validated combination regimens offer procurement justification for DS-7423 over PI3K/mTOR inhibitors lacking published synergy data with MDM2 antagonists or temozolomide.

Global Multi-Site Clinical or Preclinical Programs Requiring Ethnobridged PK/PD Data for Dose Selection

Procurement for international multi-site studies is simplified by DS-7423's demonstrated cross-population PK/PD consistency. Parallel Phase I trials in 69 patients across US and Japanese sites confirmed identical RP2D (240 mg QD) and no significant differences in AUC, Cmax, toxicity, or efficacy between populations despite differences in body weight and BMI [4][5]. The 12-hour half-life supports once-daily oral dosing [5]. This ethnobridging dataset, uncommon among investigational PI3K/mTOR inhibitors, de-risks dose selection for global programs and provides regulatory-quality PK characterization supporting IND/CTA filings.

Quote Request

Request a Quote for DS-7423

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.